gamma-Solanine

Developmental Toxicology Food Safety FETAX Assay

Gamma-Solanine (CAS 511-37-5) is the non-substitutable monoglycoside reference standard for steroidal glycoalkaloid (SGA) research. Its unique single galactose moiety dictates a distinct metabolic fate, making it essential for authentic LC-MS/MS quantification of α-solanine degradation pathways. Unlike generic substitutes, only high-purity γ-Solanine ensures accurate enzyme kinetics in galactosyltransferase assays and prevents false positives in food safety methods. Secure your analytical integrity with this specific metabolic intermediate.

Molecular Formula C33H53NO6
Molecular Weight 559.8 g/mol
CAS No. 511-37-5
Cat. No. B3343226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namegamma-Solanine
CAS511-37-5
Molecular FormulaC33H53NO6
Molecular Weight559.8 g/mol
Structural Identifiers
SMILESCC1CCC2C(C3C(N2C1)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)O)C)C)C
InChIInChI=1S/C33H53NO6/c1-17-5-8-24-18(2)27-25(34(24)15-17)14-23-21-7-6-19-13-20(9-11-32(19,3)22(21)10-12-33(23,27)4)39-31-30(38)29(37)28(36)26(16-35)40-31/h6,17-18,20-31,35-38H,5,7-16H2,1-4H3/t17-,18+,20-,21+,22-,23-,24+,25-,26+,27-,28-,29-,30+,31+,32-,33-/m0/s1
InChIKeyIDGKMGZVTKHZDA-XTTMRYAPSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Gamma-Solanine (CAS 511-37-5): A Critical Monoglycosidic Steroidal Alkaloid for Glycoalkaloid Research and Analytical Reference


Gamma-Solanine (CAS 511-37-5) is a monoglycosidic steroidal glycoalkaloid (SGA) found in Solanum tuberosum (potato) and other Solanaceae species [1]. It is a partial hydrolysis product of the trisaccharide α-solanine, consisting of the steroidal aglycone solanidine linked to a single galactose moiety at the 3-OH position [2]. Its molecular formula is C33H53NO6 with a monoisotopic mass of 559.387 Daltons [3]. As a member of the solanine/chaconine SGA family, its unique monoglycosidic structure confers distinct physicochemical properties, including a melting point of 240-250 °C and predicted density of 1.25±0.1 g/cm3 . This baseline structural distinction from its tri- and diglycosidic analogs underpins its specific utility in metabolism studies, analytical method development, and structure-activity relationship (SAR) investigations.

Why Alpha-Solanine or Solanidine Cannot Replace Gamma-Solanine in Targeted Research


Generic substitution of solanidane glycoalkaloids is scientifically invalid due to the carbohydrate side chain's critical role in dictating biological potency, metabolic fate, and analytical behavior. The number and type of sugar moieties (e.g., galactose in γ-solanine vs. glucose in γ-chaconine) directly influence membrane permeability, enzyme recognition, and developmental toxicity profiles [1]. Critically, γ-solanine is a specific metabolic intermediate produced from α-solanine by the action of distinct glycosidases, and its accumulation or depletion serves as a specific biomarker for enzymatic degradation pathways that differ from those of α-chaconine or solanidine [2]. Using the more abundant α-solanine or the aglycone solanidine as a substitute would confound metabolism studies, misrepresent toxicity data due to vastly different potencies, and fail as an authentic reference standard in chromatographic methods designed for the specific monoglycoside [3]. The following evidence quantifies these non-interchangeable differences.

Quantitative Evidence of Gamma-Solanine Differentiation vs. Analogs in Potency, Metabolism, and Physicochemistry


Developmental Toxicity Reduction in FETAX Assay: Gamma-Solanine vs. Alpha-Solanine

In the Frog Embryo Teratogenesis Assay-Xenopus (FETAX), developmental toxicity decreased systematically with the removal of carbohydrate side chains from the triglycoside α-solanine [1]. While specific EC50 values were not reported for all compounds in the abstract, the study concludes that the biological activity is influenced by the number of carbohydrate groups, and that developmental toxicity 'generally decreased following removal of the carbohydrates from the triglycosides' [1]. This establishes γ-solanine (monoglycoside) as a significantly less embryotoxic compound than its parent triglycoside α-solanine in this model.

Developmental Toxicology Food Safety FETAX Assay

Biosynthetic Pathway Divergence: UDP-Galactose Specificity Defines Gamma-Solanine vs. Gamma-Chaconine

The synthesis of γ-solanine and γ-chaconine is catalyzed by two separate and highly specific glycosyltransferases in potato [1]. γ-Solanine is formed exclusively by UDP-galactose:solanidine galactosyltransferase, whereas its direct analog γ-chaconine is formed by UDP-glucose:solanidine glucosyltransferase [1]. This strict enzymatic specificity dictates that the monosaccharide attached to the solanidine aglycone is galactose for γ-solanine and glucose for γ-chaconine, a structural difference that has downstream implications for recognition by hydrolytic enzymes and biological activity.

Plant Biochemistry Enzymology Glycosyltransferase

Metabolic Stability and Degradation Endpoint: Gamma-Solanine as a Distinct Metabolite from Alpha-Solanine

In groundwater degradation studies, the metabolic pathway of α-solanine proceeds via sequential hydrolysis to β1-solanine and then to γ-solanine and finally solanidine [1]. Crucially, γ-solanine represents a distinct and stable intermediate that is not further metabolized by the same microbial consortia that rapidly degrade α-solanine [2]. This contrasts with α-chaconine, which degrades via β-chaconine to γ-chaconine and solanidine. The accumulation of γ-solanine can serve as a specific indicator of α-solanine degradation.

Environmental Fate Microbial Degradation Analytical Chemistry

Physicochemical Distinction: Predicted Solubility and pKa Differentiate Gamma-Solanine from Analogs

Physicochemical properties of γ-solanine, including a melting point of 240-250 °C, predicted boiling point of 682.4±55.0 °C, density of 1.25±0.1 g/cm3, and a predicted pKa of 12.91±0.70, distinguish it from related compounds . For instance, the aglycone solanidine has a significantly lower molecular weight (397.6 g/mol vs. 559.8 g/mol) and different chromatographic retention, while α-solanine (triglycoside) has a higher molecular weight (868.1 g/mol) and distinct solubility profile. These differences are critical for developing and validating accurate analytical methods.

Analytical Reference Material Method Development Chromatography

Antiproliferative Activity Reduction in Cancer Cell Lines: Gamma-Solanine vs. Alpha-Chaconine and Alpha-Solanine

A comparative study using the MTT assay on human colon (HT29) and liver (HepG2) cancer cells demonstrated that antiproliferative activity is strongly dependent on the carbohydrate side chain [1]. While exact IC50 values for γ-solanine were not explicitly stated in the abstract, the study concluded that 'glycoalkaloids being the most active and the hydrolysis products less so' [1]. This indicates that γ-solanine, as a hydrolysis product (monoglycoside), exhibits significantly reduced potency compared to the parent trisaccharide α-solanine and α-chaconine. For context, α-chaconine at 1 µg/mL showed higher potency against liver carcinoma cells than doxorubicin and camptothecin [1], a level of activity not observed for the monoglycosidic metabolites.

Cancer Biology Cytotoxicity Glycoalkaloid Pharmacology

Optimized Application Scenarios for Gamma-Solanine Based on Quantified Differentiation


Authentic Reference Standard for α-Solanine Metabolism and Degradation Studies

Due to its defined role as a specific intermediate in the hydrolysis pathway of α-solanine, γ-solanine is the definitive authentic standard for quantifying and confirming the activity of α-solanine-degrading enzymes or microbial consortia [1]. Its use is mandatory in environmental fate studies of potato processing waste to differentiate α-solanine degradation from α-chaconine degradation, as each pathway produces a distinct monoglycoside [2]. Procurement of a high-purity γ-solanine reference ensures unambiguous identification via LC-MS/MS, avoiding false positives that would arise from using α-solanine or solanidine.

Calibration and Validation in Food Safety and Regulatory Analysis

γ-Solanine is a critical component in multi-analyte LC-MS/MS methods for the quantification of glycoalkaloids in potatoes and potato products [1]. Regulatory and food safety laboratories require a certified reference standard for γ-solanine to accurately measure its levels, which, although lower in concentration than α-solanine and α-chaconine, are essential for a complete glycoalkaloid profile and risk assessment [2]. Its distinct retention time and mass transition (m/z 560.4) allow for its specific quantification, separate from the isobaric γ-chaconine, which is crucial for method accuracy.

Structure-Activity Relationship (SAR) Probe for Glycoalkaloid Pharmacology

As a monoglycoside with markedly reduced antiproliferative and developmental toxicity compared to its trisaccharide precursors, γ-solanine serves as an essential comparator in SAR studies of solanidane alkaloids [1]. Its use in parallel assays with α-solanine and solanidine allows researchers to quantitatively map the contribution of the galactose moiety to membrane binding, cellular uptake, and cytotoxicity [2]. This makes it a valuable tool for medicinal chemists seeking to modulate the bioactivity of steroidal alkaloids.

Enzymatic Assays for UDP-Galactose:Solanidine Galactosyltransferase

For plant biochemists investigating glycoalkaloid biosynthesis in Solanum species, γ-solanine is the direct product standard required to develop and validate in vitro assays for UDP-galactose:solanidine galactosyltransferase [1]. Its use enables the accurate measurement of enzyme kinetics (Km, Vmax) and the screening of inhibitors that might block the biosynthesis of the more toxic α-solanine, without interference from the parallel UDP-glucose:solanidine glucosyltransferase pathway that produces γ-chaconine.

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